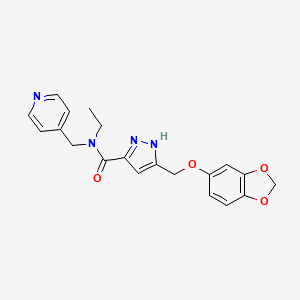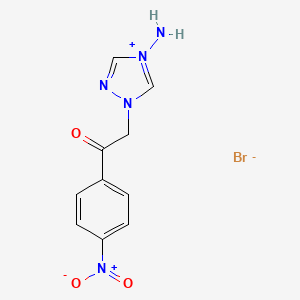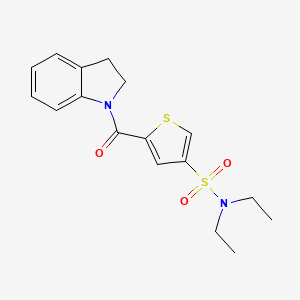![molecular formula C20H31N3O2 B4916899 N-CYCLOHEXYL-N'-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA](/img/structure/B4916899.png)
N-CYCLOHEXYL-N'-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA is an organic compound with the molecular formula C15H22N2O2 It is a member of the urea family, characterized by the presence of a urea moiety linked to a cyclohexyl group and a piperidyl group substituted with a methoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA typically involves the reaction of cyclohexyl isocyanate with 1-(4-methoxybenzyl)-4-piperidylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-CYCLOHEXYL-N’-[1-(4-HYDROXYBENZYL)-4-PIPERIDYL]UREA
- N-CYCLOHEXYL-N’-[1-(4-DIMETHYLAMINOBENZYL)-4-PIPERIDYL]UREA
- N-CYCLOHEXYL-N’-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]UREA
Uniqueness
N-CYCLOHEXYL-N’-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-25-19-9-7-16(8-10-19)15-23-13-11-18(12-14-23)22-20(24)21-17-5-3-2-4-6-17/h7-10,17-18H,2-6,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLWULVPDSDUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4916824.png)

![N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-methyl-2-piperidin-1-ylethanamine](/img/structure/B4916828.png)
![2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine hydrochloride](/img/structure/B4916831.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B4916840.png)
![N-(2-chlorophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4916852.png)

![11-(4-chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4916862.png)
![3,5-DICHLORO-2-(3-METHYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B4916864.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B4916881.png)
![N-(4-acetylphenyl)-4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4916896.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4916901.png)
![1-[3-(4-ethylphenoxy)propyl]pyrrolidine](/img/structure/B4916908.png)

